An In-depth Technical Guide to the Chemical Properties, Structure, and Therapeutic Potential of Benzofuran Derivatives
An In-depth Technical Guide to the Chemical Properties, Structure, and Therapeutic Potential of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the specific compound associated with CAS number 119082-84-1 did not yield conclusive identification in public databases. This suggests the number may be inaccurate or assigned to a compound not widely documented. However, the provided chemical name, 1-[4-[2-(1-Benzofuran-3-yl)ethoxy]phenyl]ethanone , belongs to the well-established and therapeutically significant class of benzofuran derivatives . This guide will, therefore, provide a comprehensive overview of the chemical properties, structure, synthesis, and biological activities of the benzofuran scaffold, offering a robust framework for understanding the potential of novel derivatives such as the one specified.
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
Benzofuran, a heterocyclic compound resulting from the fusion of a benzene ring and a furan ring, is a privileged scaffold in drug discovery.[1][2][3] This structural motif is prevalent in a multitude of natural products and synthetic molecules that exhibit a broad spectrum of biological activities.[1][3] The inherent physicochemical properties and the synthetic tractability of the benzofuran nucleus have made it a focal point for medicinal chemists aiming to develop novel therapeutic agents.[1] The diverse biological activities attributed to benzofuran derivatives include anticancer, antibacterial, antiviral, antioxidant, and neuroprotective properties.[1][3][4][5][6]
The versatility of the benzofuran ring allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will delve into the core chemical characteristics, synthetic strategies, and key biological applications of this important class of compounds, providing a foundational understanding for researchers engaged in the development of novel benzofuran-based therapeutics.
PART 1: Core Chemical Properties and Structural Features
The fundamental structure of benzofuran consists of a bicyclic system with the molecular formula C₈H₆O. The numbering of the atoms in the ring system is crucial for the unambiguous naming of its derivatives.
Structural Representation of the Benzofuran Core
Caption: Numbering of the benzofuran scaffold.
Physicochemical Properties of Representative Benzofuran Derivatives
The physicochemical properties of benzofuran derivatives can be significantly modulated by the nature and position of their substituents. These properties are critical for their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Representative Value (Example: 2-Arylbenzofuran) | Significance in Drug Development |
| Molecular Weight | 200 - 500 g/mol | Influences solubility, permeability, and diffusion. |
| LogP | 2 - 5 | A measure of lipophilicity, affecting membrane permeability and protein binding. |
| Hydrogen Bond Donors/Acceptors | Varies with substitution | Crucial for target binding and solubility. |
| Polar Surface Area (PSA) | Varies with substitution | Affects membrane permeability and oral bioavailability. |
Note: The values in this table are illustrative for a generic 2-arylbenzofuran and will vary depending on the specific substituents.
PART 2: Synthesis of the Benzofuran Scaffold
A variety of synthetic methods have been developed to construct the benzofuran ring system, allowing for the creation of a diverse library of derivatives. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Strategies
One common and versatile method for the synthesis of substituted benzofurans involves the reaction of an o-hydroxyacetophenone with a halo-compound, followed by cyclization.[4]
Caption: A general synthetic route to benzofuran derivatives.[4]
Experimental Protocol: Synthesis of a 1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivative[4]
This protocol is a representative example of the synthesis of a benzofuran derivative.
Step 1: Synthesis of the Starting Benzofuran
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To a solution of an appropriately substituted o-hydroxyacetophenone (16.6 mmol) and chloroacetone (16.6 mmol) in acetonitrile (30 mL), add potassium carbonate (K₂CO₃, 33.2 mmol).
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Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).
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After cooling, filter the solid and evaporate the solvent from the filtrate.
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Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran derivative.
Step 2: Bromination of the Benzofuran Derivative
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Dissolve the benzofuran derivative from Step 1 in a suitable solvent such as carbon tetrachloride (CCl₄).
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Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
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Reflux the mixture under light irradiation until the reaction is complete.
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Cool the reaction mixture, filter off the succinimide, and evaporate the solvent.
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Purify the resulting bromomethyl derivative by column chromatography.
PART 3: Biological Activities and Therapeutic Potential
Benzofuran derivatives have emerged as promising candidates in various therapeutic areas due to their diverse biological activities.
Anticancer Activity
A significant body of research has focused on the anticancer properties of benzofuran derivatives.[1][2][4][5] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[4][5]
Mechanism of Action:
Many anticancer benzofuran derivatives exert their effects through the induction of apoptosis (programmed cell death).[4][5] This is often mediated by the intrinsic mitochondrial pathway, involving the release of pro-apoptotic factors.
Caption: Simplified mitochondrial apoptosis pathway induced by some benzofuran derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity [4]
This assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
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Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Treat the cells with various concentrations of the benzofuran derivative for a specified period (e.g., 72 hours).
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
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Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Neuroprotective Activity
Certain benzofuran derivatives have demonstrated neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases.[6] Some derivatives have been found to act in collaboration with growth factors like Insulin-Like Growth Factor 1 (IGF-1) to enhance neuronal survival.[6]
Antibacterial Activity
The benzofuran scaffold has also been explored for the development of new antibacterial agents.[1][4] Some derivatives have shown activity against various bacterial strains.
PART 4: Future Perspectives and Drug Development
The benzofuran scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of benzofuran derivatives for specific biological targets.[2]
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Mechanism of Action Elucidation: To gain a deeper understanding of the molecular pathways through which these compounds exert their effects.
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Pharmacokinetic Profiling: To improve the drug-like properties of lead compounds for in vivo efficacy.
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Development of Novel Synthetic Methodologies: To access a wider range of structurally diverse benzofuran derivatives.[7]
Conclusion
While the specific compound 1-[4-[2-(1-Benzofuran-3-yl)ethoxy]phenyl]ethanone associated with the queried CAS number remains to be fully characterized in the public domain, the foundational benzofuran scaffold to which it belongs holds immense promise in medicinal chemistry. The extensive research into the synthesis and biological evaluation of benzofuran derivatives has established this class of compounds as a rich source of potential drug candidates for a variety of diseases. This guide provides a comprehensive overview of the key chemical and biological aspects of benzofuran derivatives, intended to empower researchers in their quest to develop the next generation of innovative therapeutics.
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- 1-(4-(4-HYDROXY-1,4-DIHYDRO-1,2,4-BENZOTRIAZIN-3-YL)PHENYL)ETHANONE. Sigma-Aldrich. Accessed February 23, 2026.
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- The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. MDPI. Published October 18, 2019.
- Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. PubMed. Published May 26, 2016.
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